Tert-butil (6-(hidroximetil)piperidin-3-il)carbamato

Descripción general

Descripción

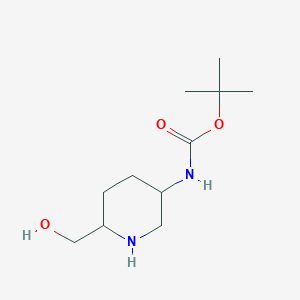

Tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate is a chemical compound with the molecular formula C11H22N2O3 . It is used in various pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of Tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate consists of 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChI key for this compound is DQUMGUGHUCDTDY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate has a molecular weight of 230.30 g/mol . It has a topological polar surface area of 70.6 Ų and a complexity of 250 . The compound has 3 hydrogen bond donors and 4 hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Diseño y Síntesis de Fármacos

Las piperidinas se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos y desempeñan un papel importante en la industria farmacéutica . Sus derivados están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides .

Actividad Biológica y Farmacológica

Las aplicaciones farmacéuticas de las piperidinas sintéticas y naturales se han estudiado ampliamente . Han mostrado resultados prometedores en el descubrimiento y la evaluación biológica de posibles fármacos que contienen la parte piperidina .

Bloques de Construcción Heterocíclicos

El Tert-butil (6-(hidroximetil)piperidin-3-il)carbamato es un compuesto heterocíclico . Estos tipos de compuestos se utilizan a menudo como bloques de construcción en la síntesis de moléculas más complejas, particularmente en el campo de la química medicinal .

Síntesis de Piperidinas Sustituidas

Los derivados de piperidina, como el this compound, se pueden utilizar en la síntesis de piperidinas sustituidas . Estos compuestos tienen una amplia gama de aplicaciones en química medicinal .

Formación de Espiropiperidinas

Los derivados de piperidina se pueden utilizar en la formación de espiropiperidinas . Estos compuestos han mostrado actividad biológica prometedora y son de interés en el descubrimiento de fármacos .

Formación de Piperidinas Condensadas

Los derivados de piperidina también se pueden utilizar en la formación de piperidinas condensadas . Estos compuestos tienen una amplia gama de aplicaciones en química medicinal .

Mecanismo De Acción

Tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate acts as a catalyst in organic synthesis reactions by forming a covalent bond with the reactants. This bond increases the reactivity of the reactants, allowing for the reaction to proceed more quickly and efficiently. Tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate also has the ability to act as an inhibitor of certain enzymes, as it is able to bind to the active site of the enzyme and prevent its activity.

Biochemical and Physiological Effects

Tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate has been studied for its potential biochemical and physiological effects. It has been found to have the ability to inhibit the activity of certain enzymes, such as proteases and phosphatases. It has also been shown to have an effect on the metabolism of certain molecules, such as glucose and fatty acids. Additionally, Tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate has been found to have an effect on the expression of certain genes, as well as the activity of certain hormones.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate is a versatile compound that has many advantages for laboratory experiments. It is highly efficient and selective as a catalyst, making it ideal for organic synthesis reactions. Additionally, it has the ability to act as an inhibitor of certain enzymes, making it a valuable tool for biochemical and physiological studies. However, it is important to note that Tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate is a synthetic compound, and its effects on living organisms are not yet fully understood.

Direcciones Futuras

There are a number of potential future directions for the use of Tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate in scientific research. One potential direction is to further explore its potential as an inhibitor of certain enzymes, as this could be useful in the study of biochemical and physiological processes. Additionally, Tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate could be used to study the effects of certain molecules on gene expression and hormone activity. Finally, further research could be conducted to explore the potential of Tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate as a catalyst in organic synthesis reactions, as this could lead to the development of new and more efficient synthetic pathways.

Propiedades

IUPAC Name |

tert-butyl N-[6-(hydroxymethyl)piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-5-9(7-14)12-6-8/h8-9,12,14H,4-7H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFFLZUJBODPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(NC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(trifluoromethyl)aniline](/img/structure/B1389209.png)

![N-[2-(4-Ethylphenoxy)ethyl]-1-hexadecanamine](/img/structure/B1389211.png)

![2,4-Dichloro-N-[2-(2,4-dichlorophenoxy)-propyl]aniline](/img/structure/B1389215.png)

![N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine](/img/structure/B1389218.png)

![N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline](/img/structure/B1389219.png)

![N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine](/img/structure/B1389223.png)

![N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine](/img/structure/B1389225.png)

![2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389226.png)

![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline](/img/structure/B1389228.png)

![3,5-Dimethyl-N-[2-(4-methylphenoxy)butyl]aniline](/img/structure/B1389229.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-ethoxyethoxy)aniline](/img/structure/B1389231.png)